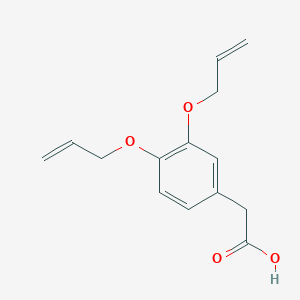

2-(3,4-Bis(allyloxy)phenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

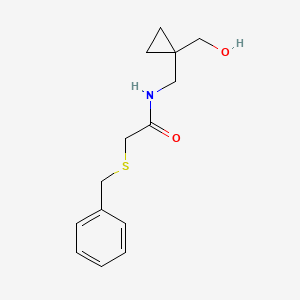

“2-(3,4-Bis(allyloxy)phenyl)acetic acid” is a chemical compound that has not been extensively studied . It is related to the class of compounds known as bisphenols , which are organic compounds containing two phenol functional groups. The specific structure of “2-(3,4-Bis(allyloxy)phenyl)acetic acid” includes two allyloxy groups attached to the 3rd and 4th positions of a phenyl group, which is further attached to an acetic acid group .

Scientific Research Applications

Anti-Inflammatory Agents

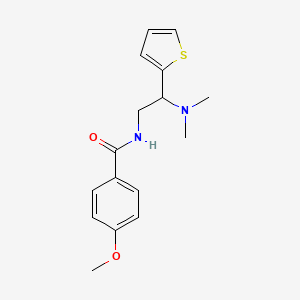

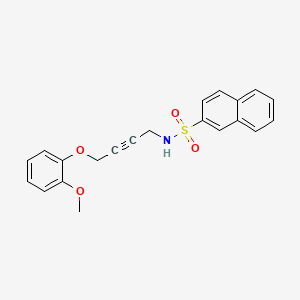

2-(3,4-Bis(allyloxy)phenyl)acetic acid: has demonstrated promising anti-inflammatory activity. In previous studies, researchers modified the hydroxyl group of the phenyl ring and the carboxylic acid group of the thiophene ring to synthesize novel derivatives. Among these, the compound 4,5-bis(4-(3-hydroxypropoxy)phenyl)thiophene-2-carboxylic acid exhibited better anti-inflammatory activity than the standard drug diclofenac sodium. This suggests its potential as an anti-inflammatory agent .

Antioxidant Properties

The same compound, 4,5-bis(4-(allyloxy)phenyl)thiophene-2-carboxylic acid , also displayed moderate antioxidant activity. Additionally, its methyl and ethyl ester derivatives showed antioxidant properties comparable to standard ascorbic acid. These findings highlight its potential as an antioxidant agent .

Photoinitiators for Dental Adhesives

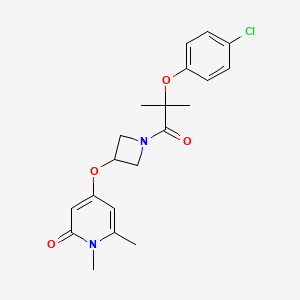

In a different context, 2-(3,4-Bis(allyloxy)phenyl)acetic acid derivatives have been explored as tailor-made photoinitiators for dental adhesives. Specifically, the compound bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl) serves as a photoinitiator, enhancing the curing process in dental materials .

Solid Electrolyte Interfaces (SEI) in Lithium-Ion Batteries

Researchers have investigated the use of 4-(allyloxy)phenyl fluorosulfate (APFS) as a multifunctional electrolyte additive in high-energy lithium-ion batteries. APFS contributes to the stability of interfaces between silicon anodes and nickel-rich cathodes. It forms a mechanically adaptable solid electrolyte interface (SEI) containing LiF and polymer materials. Additionally, APFS inhibits the production of unwanted HF during battery operation .

Molecular Docking Studies

Molecular docking analysis revealed that the synthesized compounds, including ethyl 4,5-bis(4-(allyloxy)phenyl)thiophene-2-carboxylate and allyl 4,5-bis(4-(allyloxy)phenyl)thiophene-2-carboxylate , exhibit greater binding affinity to the cyclooxygenase-2 (COX-2) receptor than the standard drug. These findings suggest potential applications in drug design and development .

properties

IUPAC Name |

2-[3,4-bis(prop-2-enoxy)phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-3-7-17-12-6-5-11(10-14(15)16)9-13(12)18-8-4-2/h3-6,9H,1-2,7-8,10H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRWXUCWLNMZLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)CC(=O)O)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Bis(allyloxy)phenyl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid](/img/structure/B2472759.png)

![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2472763.png)

![1-Benzyl-3'-(4-ethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2472766.png)

![3-Benzyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B2472770.png)

![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B2472772.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acrylamide](/img/structure/B2472775.png)